N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,2-thiazolidine-1,1,3-trioxo (sultam) ring and a pyridinylethyl group. Its IUPAC name reflects its structural complexity: a benzene-sulfonamide core substituted with a methyl group at the nitrogen atom, a 4-methyl-1,1,3-trioxothiazolidin-2-yl moiety at the para position, and a 2-(pyridin-4-yl)ethyl group on the sulfonamide nitrogen. The molecule’s MDL number is MFCD10480344, and its molecular formula is C₁₈H₂₀N₃O₅S₂ (calculated molecular weight: 422.5 g/mol) .
The pyridine moiety may enhance solubility or target-specific interactions in biological systems.
Properties
IUPAC Name |
N-methyl-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(2-pyridin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-14-13-27(23,24)21(18(14)22)16-3-5-17(6-4-16)28(25,26)20(2)12-9-15-7-10-19-11-8-15/h3-8,10-11,14H,9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKAKYHOSZUPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Attachment of the Pyridine Moiety: The pyridine group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are known for their antibacterial properties. This compound may inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.
Case Study:
In vitro studies have demonstrated that related sulfonamides exhibit significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The thiazolidinone moiety may enhance this activity through specific interactions with bacterial enzymes.
Anticancer Potential
Research indicates that compounds with thiazolidinone rings can exhibit anticancer properties by inducing apoptosis in cancer cells.
Case Study:
A study on similar thiazolidinone derivatives revealed their ability to inhibit cancer cell proliferation in breast and colon cancer models. These findings suggest that N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide could be further investigated for its anticancer potential.
Enzyme Inhibition
The compound may serve as a biochemical probe or inhibitor for specific enzymes involved in metabolic pathways.
Mechanism of Action:
Sulfonamides typically act by inhibiting dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. The thiazolidinone component may enhance binding affinity to the target enzyme, increasing its efficacy as an inhibitor.
Synthesis of New Materials
This compound can be utilized as an intermediate in the synthesis of novel materials or as a catalyst in chemical reactions.
Industrial Relevance:
The unique chemical properties of the thiazolidinone ring allow for the development of new polymers or materials with specific functional characteristics. Additionally, its catalytic properties can facilitate various organic reactions.
Mechanism of Action
The mechanism of action of N-methyl-4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, while the thiazolidinone ring may interact with other proteins or receptors, modulating their function. The pyridine moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Sultam vs. Thioxo-Thiazolidinone: The target compound’s 1,1,3-trioxo-thiazolidine ring (sultam) differs from the 2-thioxo-1,3-thiazolidin-4-one in ’s analog.
Pyridine vs. Pyrazole : The pyridinylethyl group in the target compound contrasts with the phenylpyrazole in . Pyridine’s basicity could improve aqueous solubility, while pyrazole’s aromaticity may enhance π-π stacking in receptor binding.
Synthetic Complexity : The target compound’s synthesis likely involves advanced coupling strategies (e.g., Suzuki-Miyaura, as in ), whereas simpler analogs (e.g., ) use nucleophilic substitutions. This reflects the trade-off between structural complexity and synthetic accessibility .
Pharmacological and Physicochemical Properties
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:
- ’s pyrazolopyrimidine-sulfonamide (589.1 g/mol) shares a sulfonamide core but incorporates a chromenone group, which is associated with kinase inhibition or anticancer activity .
- ’s thiazolyl-sulfonamide demonstrates the historical relevance of sulfonamide-thiazole hybrids in antimicrobial therapy, suggesting the target compound could be optimized for similar applications .
Solubility and Bioavailability:
- The pyridinylethyl group in the target compound likely enhances water solubility compared to purely aromatic or aliphatic substituents (e.g., ’s sec-butyl).
- The sultam ring’s polarity may further improve solubility, whereas thioxo analogs () could exhibit lower solubility due to reduced hydrogen-bonding capacity.
Biological Activity
N-methyl-4-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity based on diverse research findings.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-methyl-4-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzene-1-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidine moieties have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is often linked to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
Research has also suggested that thiazolidine derivatives may possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The presence of the sulfonamide group is believed to enhance cellular uptake and efficacy against tumor cells .
Enzyme Inhibition
Inhibitory effects on specific kinases have been reported for compounds structurally related to this sulfonamide. The inhibition of serine/threonine kinases suggests a potential pathway for therapeutic applications in diseases where these kinases are dysregulated .
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of a series of thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .
Case Study 2: Anticancer Activity
In another investigation, a thiazolidine derivative was tested against various cancer cell lines. The compound showed IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase and promoted apoptosis via mitochondrial pathways .
Research Findings
| Activity | Target Organism/Cell Line | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |
| Anticancer | HeLa Cells | 15 µM | Induction of apoptosis through caspase activation |
| Enzyme Inhibition | Various Kinases | Pa-Pi ≥ 0.7 | Inhibition of serine/threonine kinases |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including sulfonamide coupling and thiazolidinone ring formation. Key steps include:
- Sulfonylation : Reacting a benzenesulfonyl chloride derivative with a pyridinylethylamine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Thiazolidinone formation : Cyclization using trichloroisocyanuric acid (TCICA) or similar oxidizing agents in acetonitrile .
- Purification : Silica gel chromatography or HPLC to isolate the final product (>95% purity) . Optimized yields (70–85%) are achieved with controlled temperatures (60–80°C) and anhydrous solvents .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 469.55 g/mol for analogous compounds) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
- X-ray crystallography : Resolves 3D conformation of the thiazolidinone ring and sulfonamide group .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s bioactivity against target enzymes?
- High-throughput screening (HTS) : Use fluorescence-based assays (e.g., FRET) to measure inhibition of enzymes like carbonic anhydrase or kinases .
- Dose-response curves : Calculate IC₅₀ values with 8–12 concentration points (e.g., 0.1 nM–100 μM) .
- Control compounds : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
- Functional group swapping : Systematically replace the pyridinyl group with quinoline or benzothiazole to assess activity changes .
- Metabolic stability assays : Compare half-life (t₁/₂) in liver microsomes to rule out false negatives from rapid degradation .
- Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., COX-2) and reconcile discrepancies between in vitro and in silico data .
Q. How does the trifluoromethyl group influence pharmacokinetics and target binding?
- Lipophilicity enhancement : LogP increases by ~0.5–1.0 units, improving membrane permeability (measured via PAMPA assay) .
- Metabolic resistance : The CF₃ group reduces oxidative metabolism in cytochrome P450 assays (e.g., CYP3A4) .
- Binding affinity : Polar interactions with hydrophobic enzyme pockets (e.g., observed in COX-2 co-crystallization studies) .
Data Contradiction Analysis
Q. Why do solubility values vary across studies, and how can this be resolved?
- Solvent-dependent discrepancies : Reported solubilities in DMSO (10–20 mg/mL) vs. water (<0.1 mg/mL) reflect assay conditions .
- Standardization : Use the shake-flask method with PBS (pH 7.4) and quantify via UV-Vis spectroscopy .
Comparative Bioactivity Table
Key Recommendations for Experimental Design
- Reaction optimization : Use design of experiments (DoE) to test solvent (DMF vs. NMP), temperature (50–100°C), and catalyst (e.g., Pd/C for coupling) .
- Bioassay controls : Include cell viability assays (e.g., MTT) to distinguish cytotoxic vs. target-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
